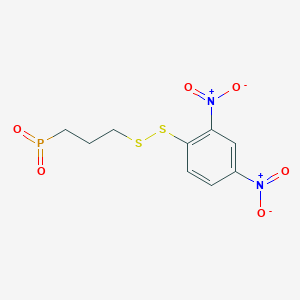
CID 57367509
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl 3-Phosphopropyl Disulfide is a chemical compound with the molecular formula C₉H₁₁N₂O₈PS₂ and a molecular weight of 370.30 g/mol . It is primarily used as a reagent for controlling the catalytic activity of enzymes and as a reversible enzyme modification reagent that forms a mixed disulfide .
Preparation Methods
The synthetic routes and reaction conditions for 2,4-Dinitrophenyl 3-Phosphopropyl Disulfide are not extensively documented in publicly available sources. . Industrial production methods are likely to involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,4-Dinitrophenyl 3-Phosphopropyl Disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dinitrophenyl 3-Phosphopropyl Disulfide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 3-Phosphopropyl Disulfide involves the formation of a mixed disulfide with target enzymes, thereby modifying their catalytic activity . This reversible modification allows researchers to study the effects of enzyme inhibition and activation under different conditions. The molecular targets include various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
2,4-Dinitrophenyl 3-Phosphopropyl Disulfide can be compared with other similar compounds such as:
2,4-Dinitrophenol: A compound known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
3-Phosphopropyl Disulfide: A compound with similar disulfide moieties but lacking the nitro groups.
The uniqueness of 2,4-Dinitrophenyl 3-Phosphopropyl Disulfide lies in its dual functionality, combining the properties of nitro groups and phosphopropyl disulfide moieties, making it a versatile reagent for various biochemical applications .
Properties
Molecular Formula |
C9H9N2O6PS2 |
|---|---|
Molecular Weight |
336.3 g/mol |
InChI |
InChI=1S/C9H9N2O6PS2/c12-10(13)7-2-3-9(8(6-7)11(14)15)20-19-5-1-4-18(16)17/h2-3,6H,1,4-5H2 |
InChI Key |
NYESKTHNILRKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCCP(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


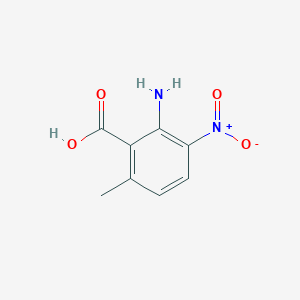
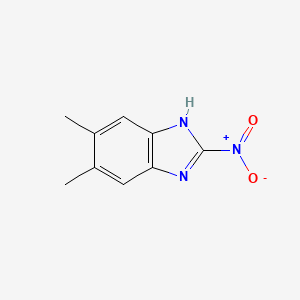
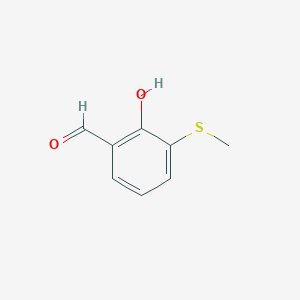
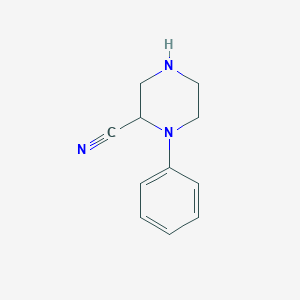
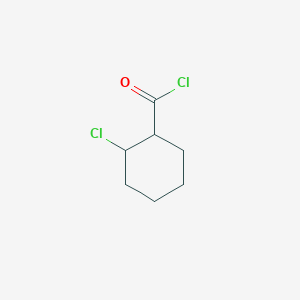
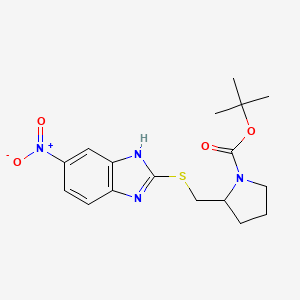
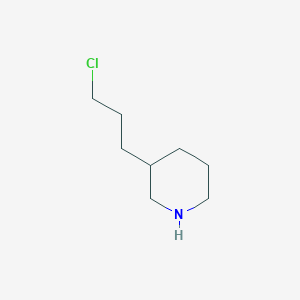
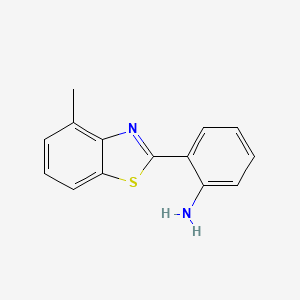
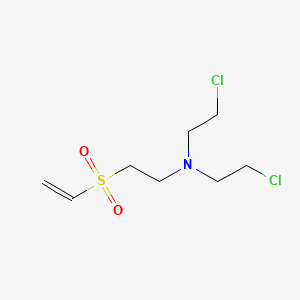
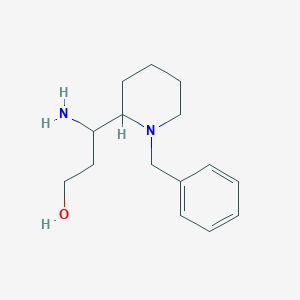
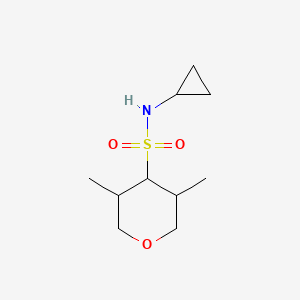
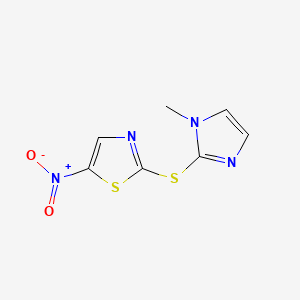
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
